molecular formula C24H28N4O2S2 B4575626 3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4575626
M. Wt: 468.6 g/mol
InChI Key: WWVKIJCIZJFNER-XDJHFCHBSA-N
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Description

3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H28N4O2S2 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.16536850 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potency

Synthesis of Novel Compounds

A series of novel compounds including methylene‐bis‐pyrimidinyl‐spiro‐4‐thiazolidinones were synthesized, showcasing the versatile chemistry involved in creating biologically potent agents. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential for developing new therapeutic agents (Srinivas, Nagaraj, & Reddy, 2008).

Antimicrobial and Anticancer Activities

Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and displayed promising in vitro antimicrobial activity against various bacterial and fungal strains. This indicates the compound's potential in addressing resistant microbial infections (El Azab & Abdel‐Hafez, 2015). Additionally, synthesis efforts led to benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, demonstrating the compound's role in developing pain management and anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Structure and Activity Relationship

Chemical Structure Analysis

The synthesis of 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one derivatives and their biological evaluation against various bacterial and fungal strains were conducted. This work emphasizes the relationship between chemical structure and biological activity, paving the way for the design of more effective antimicrobial agents (Patel, Kumari, & Patel, 2012).

Therapeutic Potential

Anticancer and Antiangiogenic Effects

The compound's derivatives were explored for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These studies indicate the potential therapeutic value of these compounds in cancer treatment, specifically in inhibiting tumor growth and angiogenesis, a crucial aspect of cancer progression (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Properties

IUPAC Name

(5E)-3-cyclohexyl-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S2/c1-16-9-8-14-27-20(16)25-21(26-12-6-3-7-13-26)18(22(27)29)15-19-23(30)28(24(31)32-19)17-10-4-2-5-11-17/h8-9,14-15,17H,2-7,10-13H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVKIJCIZJFNER-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C/3\C(=O)N(C(=S)S3)C4CCCCC4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

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